molecular formula C14H9FO4 B1422171 2-(4-Carboxyphenyl)-4-fluorobenzoic acid CAS No. 1261931-01-4

2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Cat. No.: B1422171
CAS No.: 1261931-01-4
M. Wt: 260.22 g/mol
InChI Key: WYOMDALQCHUWGY-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a carboxyl group and a fluorine atom, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid typically involves the introduction of a carboxyl group and a fluorine atom onto a benzene ring. One common method is the Friedel-Crafts acylation followed by fluorination. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes and the use of advanced catalysts to enhance yield and purity. The choice of solvents, temperature control, and purification steps are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2-(4-Carboxyphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.

    4-Fluorobenzoic acid: Lacks the carboxyl group on the benzene ring.

    4-Carboxyphenylacetic acid: Contains an acetic acid group instead of a fluorine atom.

Uniqueness

2-(4-Carboxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, making it useful in a variety of applications that require both reactivity and stability.

Properties

IUPAC Name

2-(4-carboxyphenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMDALQCHUWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689916
Record name 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-01-4
Record name 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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